molecular formula C13H11ClN2O B8326177 5-[(4-Chlorobenzyl)oxy]-4-ethynyl-1-methyl-1H-pyrazole

5-[(4-Chlorobenzyl)oxy]-4-ethynyl-1-methyl-1H-pyrazole

Cat. No.: B8326177
M. Wt: 246.69 g/mol
InChI Key: PVOPBJFMQVZSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(4-Chlorobenzyl)oxy]-4-ethynyl-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C13H11ClN2O and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-ethynyl-1-methylpyrazole

InChI

InChI=1S/C13H11ClN2O/c1-3-11-8-15-16(2)13(11)17-9-10-4-6-12(14)7-5-10/h1,4-8H,9H2,2H3

InChI Key

PVOPBJFMQVZSJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C#C)OCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-[(4-chlorobenzyl)oxy]-1-methyl-1H-pyrazol-4-carbaldehyde (125 mg), potassium carbonate (173 mg), dimethyl (1-diazo-2-oxopropyl)phosphonate (192 mg) and methanol (2.5 mL) was stirred at a room temperature for 24 hours. Thereafter, a saturated sodium hydrogencarbonate aqueous solution was added to the reaction solution, and the obtained mixture was then extracted with ethyl acetate. The organic layer was washed with a saturated saline, and was then dried over anhydrous magnesium sulfate, followed by vacuum concentration. The residue was purified by column chromatography (silica gel cartridge, hexane:ethyl acetate=80:20 to 70:30), so as to obtain the title compound (76 mg) in the form of a light yellow oily substance.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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